molecular formula C19H27N3O5 B6996412 N-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-2-(ethoxymethyl)morpholine-4-carboxamide

N-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-2-(ethoxymethyl)morpholine-4-carboxamide

Cat. No.: B6996412
M. Wt: 377.4 g/mol
InChI Key: QXUOWOSALUUDGL-UHFFFAOYSA-N
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Description

N-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-2-(ethoxymethyl)morpholine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromenyl group, a morpholine ring, and an amide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-2-(ethoxymethyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5/c1-2-25-13-14-12-22(8-10-26-14)19(24)20-11-18(23)21-16-7-9-27-17-6-4-3-5-15(16)17/h3-6,14,16H,2,7-13H2,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUOWOSALUUDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CCO1)C(=O)NCC(=O)NC2CCOC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-2-(ethoxymethyl)morpholine-4-carboxamide typically involves multiple steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation Reaction: The chromenyl intermediate is then reacted with an amine to form the amide linkage. This step often requires the use of coupling reagents such as carbodiimides.

    Morpholine Ring Introduction: The morpholine ring is introduced through nucleophilic substitution reactions, where the ethoxymethyl group is attached to the morpholine nitrogen.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-2-(ethoxymethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form quinones.

    Reduction: The amide linkage can be reduced to form amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced amide derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-2-(ethoxymethyl)morpholine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-2-(ethoxymethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The chromenyl group may interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-2-(methoxymethyl)morpholine-4-carboxamide
  • N-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-2-(propoxymethyl)morpholine-4-carboxamide

Uniqueness

N-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-2-(ethoxymethyl)morpholine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxymethyl group provides a balance between hydrophilicity and lipophilicity, enhancing its versatility in various applications.

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